

# A Side-by-Side Preclinical Comparison of Nabiximols and Topiramate in Epilepsy Models

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## Compound of Interest

Compound Name: Nabpa

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This guide provides an objective comparison of the preclinical anticonvulsant properties of Nabiximols (a 1:1 ratio of  $\Delta^9$ -tetrahydrocannabinol [THC] and cannabidiol [CBD]) and topiramate, two antiepileptic agents with distinct mechanisms of action. The following sections detail their performance in established epilepsy models, outline the experimental methodologies employed, and illustrate their respective signaling pathways.

## Quantitative Efficacy in Preclinical Epilepsy Models

The anticonvulsant efficacy of test compounds is commonly evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, reflecting efficacy against generalized tonic-clonic seizures. The PTZ model induces seizures through antagonism of GABAergic neurotransmission and is a model for generalized seizures.

The median effective dose (ED<sub>50</sub>), the dose at which a compound protects 50% of the animals from seizures, is a key metric for comparison.

Compound/ Combination	Epilepsy Model	Animal Model	Administration Route	ED50 (mg/kg)	Source(s)
Topiramate	Maximal Electroshock (MES)	Mouse	Intraperitoneal (i.p.)	34.28	
$\Delta^9$ -THC (alone)	Maximal Electroshock (MES)	Mouse	Intraperitoneal (i.p.)	52	[1]
CBD (alone)	Maximal Electroshock (MES)	Mouse	Intraperitoneal (i.p.)	80-83.5	[2]
CBD: $\Delta^9$ -THC (15:1)	Maximal Electroshock (MES)	Rat	Not Specified	10-fold lower than CBD alone	[3]
CBD: $\Delta^9$ -THC (1:1)	Pentylenetetrazol (PTZ)	Mouse	Per os (p.o.)	1.5, 3, and 6	[4]

Note: Direct head-to-head preclinical studies comparing Nabiximols and topiramate are limited. The data presented is a synthesis from separate studies.

## Experimental Protocols

### Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

- **Animal Model:** Male CF-1 mice are commonly used.
- **Drug Administration:** The test compound is typically administered intraperitoneally (i.p.) at varying doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the drug.

- Procedure:
  - At a predetermined time after drug administration (to coincide with peak drug activity), a maximal electrical stimulus is delivered via corneal or ear electrodes.
  - The stimulus parameters are typically a 60 Hz alternating current of 50 mA for 0.2 seconds.
  - The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.
- Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 is calculated using statistical methods such as probit analysis.

#### Pentylenetetrazol (PTZ) Induced Seizure Test

The PTZ test is used to model generalized seizures and is particularly sensitive to drugs that enhance GABAergic neurotransmission.

- Animal Model: Male mice are frequently used.
- Drug Administration: The test compound is administered, often orally (p.o.), at various doses.
- Procedure:
  - Following a set pre-treatment time, a convulsant dose of pentylenetetrazol (e.g., 80 mg/kg) is administered, typically via the intraperitoneal or subcutaneous route.
  - Animals are then observed for a specified period (e.g., 30 minutes) for the occurrence of seizures, often characterized by clonic and tonic-clonic convulsions.
- Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded. The ED50 is determined as the dose that protects 50% of the animals from the convulsant effects of PTZ.

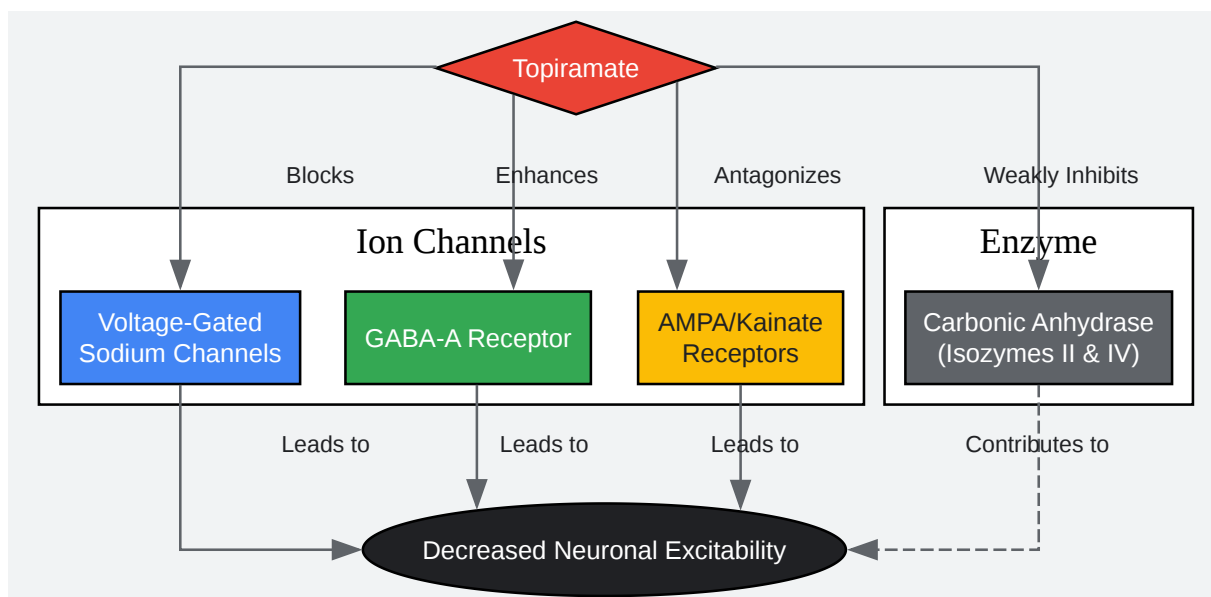
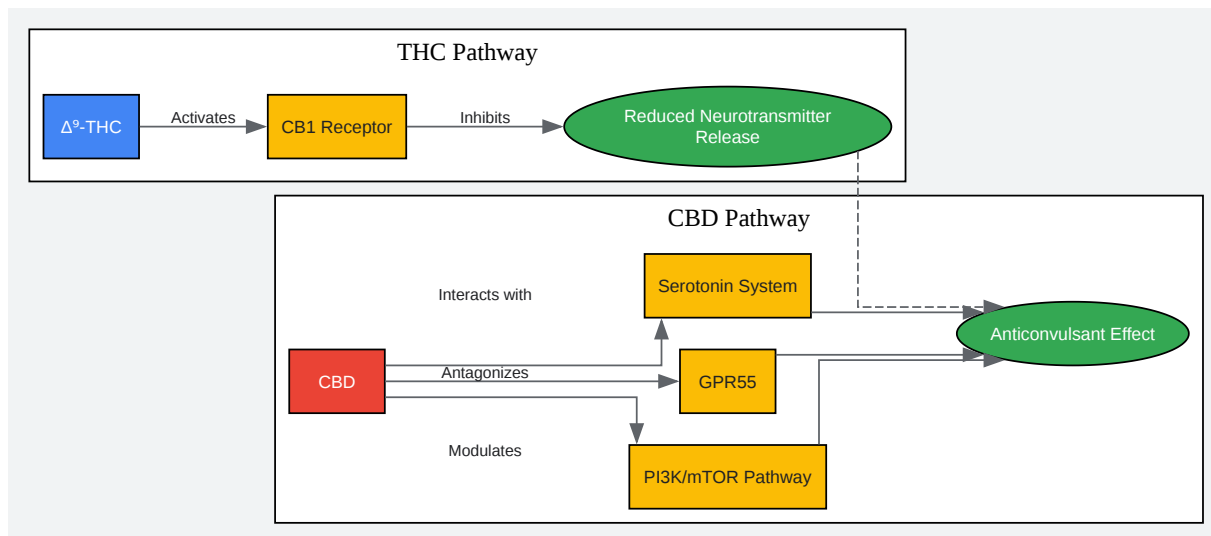
## Signaling Pathways and Mechanisms of Action

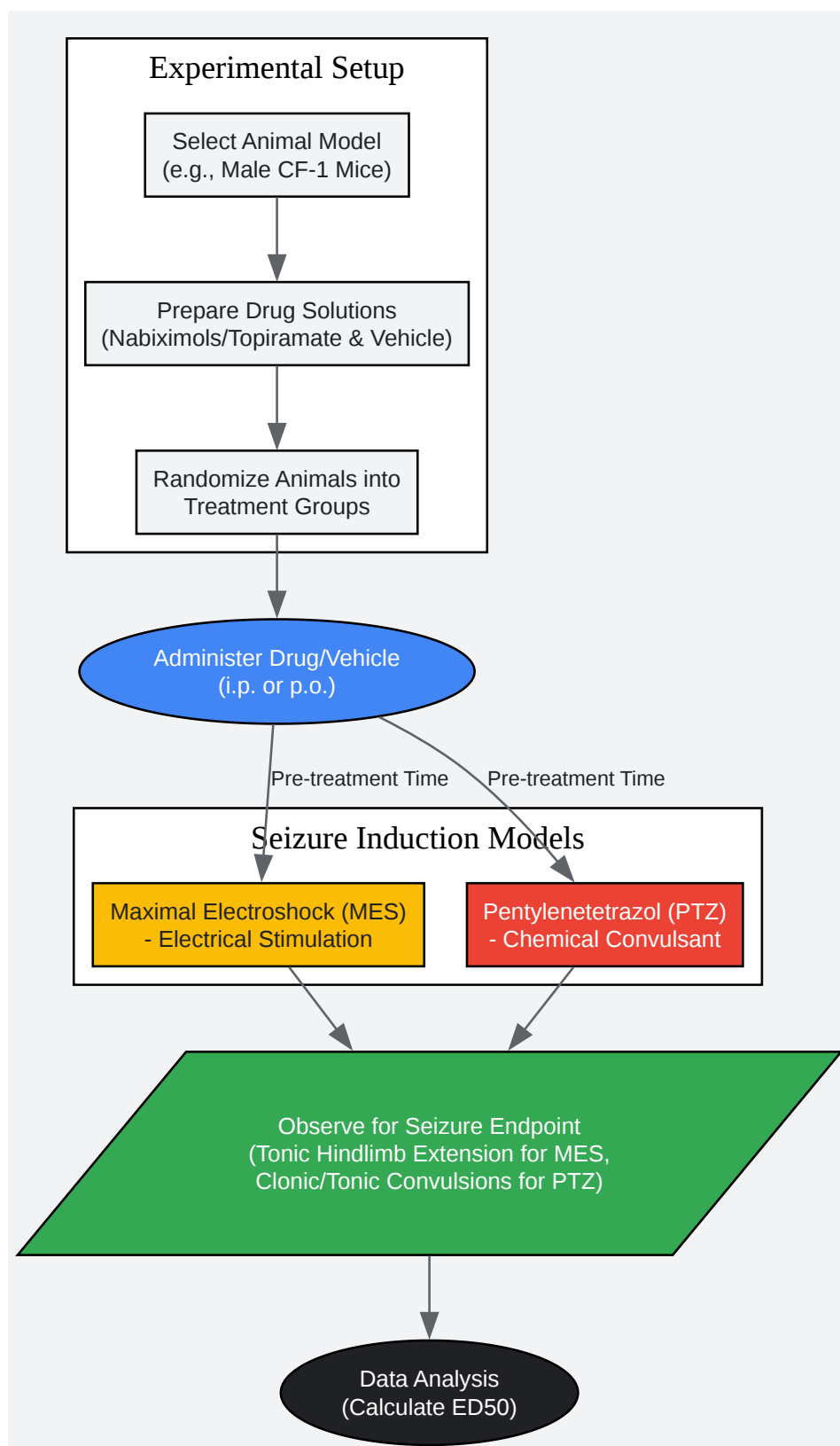
## Nabiximols (THC and CBD)

The anticonvulsant effect of Nabiximols is a result of the synergistic and distinct actions of its two primary components, THC and CBD.

$\Delta^9$ -Tetrahydrocannabinol (THC): THC primarily acts as a partial agonist at the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. CB1 receptors are abundant in the central nervous system and their activation generally leads to a reduction in neurotransmitter release.

Cannabidiol (CBD): The mechanism of CBD is more complex and not fully elucidated. It has a low affinity for CB1 and CB2 receptors but is thought to exert its anticonvulsant effects through multiple pathways, including modulation of the PI3K/mTOR signaling pathway, antagonism of G protein-coupled receptor 55 (GPR55), and interaction with the serotonergic system.[4]





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